![molecular formula C22H18FN3O4S B2608761 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-08-6](/img/structure/B2608761.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications and Mechanism of Action
Research on closely related compounds, such as 2,6-difluorobenzamides, has been extensively investigated for their antibacterial properties. For instance, Straniero et al. (2023) explored the antibacterial potential of derivatives within this family against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds have shown the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, which is crucial for bacterial cytokinesis Straniero et al., 2023. This highlights the compound's potential role in developing new antibacterial strategies targeting the cell division machinery.
Potential for Fluorine-18 Labeling in Biological Imaging
The development of fluorine-18 labeled derivatives for biological imaging is another area of research. Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for PET imaging, exploring different acids in the reaction scheme to evaluate their biological properties in rats. Although this study did not directly involve the compound , it indicates the potential utility of fluorinated compounds in designing imaging agents for receptor distribution studies Lang et al., 1999.
Exploration in Heterocyclic Chemistry
The synthesis and characterization of novel heterocyclic compounds represent a significant area of research with potential applications in drug development and materials science. For example, Talupur et al. (2021) worked on synthesizing derivatives with potential antimicrobial activity, showcasing the versatility of heterocyclic chemistry in addressing various biological targets Talupur et al., 2021.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-13-3-1-12(2-4-13)20(27)26-22-25-19-15(6-8-18(19)31-22)21(28)24-14-5-7-16-17(11-14)30-10-9-29-16/h1-5,7,11,15H,6,8-10H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXIDSYYSTVFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NC3=CC4=C(C=C3)OCCO4)N=C(S2)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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